molecular formula C10H14N4O3 B6647061 2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid

2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid

Cat. No. B6647061
M. Wt: 238.24 g/mol
InChI Key: IJZKOABXFSHBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid is a chemical compound that has recently gained attention in the field of scientific research. It is a triazole derivative that has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid is not fully understood. However, it has been suggested that the compound may exert its effects through the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By modulating GABAergic neurotransmission, 2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid may be able to regulate neuronal activity and provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid are currently under investigation. However, preliminary studies have suggested that the compound may have a variety of effects on cellular and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. Additionally, it has been suggested that the compound may have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid in lab experiments include its potential therapeutic benefits and its ability to modulate GABAergic neurotransmission. However, there are also limitations to using the compound in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on cellular and physiological processes.

Future Directions

There are many future directions for research on 2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another potential direction is to further elucidate its mechanism of action and its effects on cellular and physiological processes. Additionally, more research is needed to fully understand the advantages and limitations of using the compound in lab experiments. Overall, 2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid has the potential to be a valuable tool in the field of scientific research, and further investigation is warranted.

Synthesis Methods

The synthesis method of 2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid involves the reaction of 2-azidoacetic acid with 4-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,3-triazole in the presence of a copper catalyst. The reaction proceeds through the formation of a copper azide intermediate, which undergoes a cycloaddition reaction with the triazole compound to form the final product.

Scientific Research Applications

2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been investigated for its potential as a modulator of GABAergic neurotransmission. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

2-[4-[(2-oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c15-9-3-1-2-4-13(9)5-8-6-14(12-11-8)7-10(16)17/h6H,1-5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZKOABXFSHBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid

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